molecular formula C13H12ClN3 B7800653 (6-aminoacridin-3-yl)azanium;chloride

(6-aminoacridin-3-yl)azanium;chloride

Cat. No.: B7800653
M. Wt: 245.71 g/mol
InChI Key: PBBGTVBGXBUVLT-UHFFFAOYSA-N
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Description

(6-aminoacridin-3-yl)azanium;chloride, more commonly known as Proflavine salt, is a planar tricyclic acridine derivative with the molecular formula C13H11N3·HCl . This compound is of significant interest in biochemical and pharmacological research due to its strong interactions with biological macromolecules. Its primary research application is as a DNA intercalator . The planar acridine ring system can insert between successive base pairs in the DNA helix, leading to unwinding and lengthening of the DNA structure . This intercalation disrupts DNA replication and transcription, making it a valuable tool for studying nucleic acid dynamics and for screening potential antitumor agents . Furthermore, Proflavine and its analogues have been extensively studied for their potent antimicrobial activity . It has historically been used as a topical antiseptic, and current research explores its mechanisms against various bacterial strains. The compound is also characterized by its stable, crystalline nature and strong fluorescence, which enables its use in monitoring biochemical and metabolic processes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-aminoacridin-3-yl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGTVBGXBUVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Activation

The SNAT method, as detailed in patent WO2011051950A1, enables direct amination of halogenated acridines. For (6-aminoacridin-3-yl)azanium chloride, this involves:

  • Substrate Preparation : 3,6-Dichloroacridine serves as the starting material, with chlorine atoms at positions 3 and 6 acting as leaving groups.

  • Reaction Conditions : Treatment with aqueous ammonia (2.5 equiv) in dimethylformamide (DMF) at 120°C under microwave irradiation for 15–30 minutes, using cesium carbonate (Cs₂CO₃, 3.0 equiv) as a base.

  • Work-Up : Acidification with hydrochloric acid precipitates the product as the chloride salt.

Key Data:

ParameterValueSource
Yield85–91%
Reaction Time15–30 minutes
Temperature120°C

Mechanistic Insights

The base deprotonates ammonia, enhancing its nucleophilicity to displace chloride via a concerted aromatic substitution mechanism. Microwave irradiation accelerates the reaction by improving energy transfer, reducing side reactions.

Nitration-Reduction Sequence

Regioselective Nitration

Nitration of acridine introduces nitro groups at positions 3 and 6, leveraging the electron-deficient nature of the aromatic system:

  • Nitrating Agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

  • Isolation : 3,6-Dinitroacridine is purified via recrystallization from ethanol.

Challenges:

  • Regioselectivity : Acridine’s inherent reactivity favors nitration at positions 2 and 7, necessitating precise temperature control and stoichiometry to achieve 3,6-substitution.

Reduction to Diamine

Catalytic hydrogenation or chemical reduction converts nitro groups to amines:

  • Hydrogenation : 3,6-Dinitroacridine (1.0 equiv) in ethanol with 10% Pd/C (0.1 equiv) under H₂ (50 psi) at 25°C for 12 hours.

  • Chemical Reduction : Sodium dithionite (Na₂S₂O₄, 4.0 equiv) in aqueous ammonia at 70°C for 2 hours.

Key Data:

Reduction MethodYieldPurity
Catalytic Hydrogenation78%95%
Sodium Dithionite65%90%

Azanium Formation

Protonation of the diamine with hydrochloric acid (1.0 M) yields the chloride salt, with the azanium cation stabilized by resonance across the acridine π-system.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Adapting protocols from acridin-9-yl thiourea synthesis, microwave irradiation significantly shortens reaction times:

  • Conditions : 3,6-Dichloroacridine (1.0 equiv), ammonium chloride (2.0 equiv), and ammonia (3.0 equiv) in water irradiated at 150°C for 10 minutes.

  • Advantages :

    • 90% yield vs. 65% under conventional heating.

    • Reduced decomposition due to rapid thermal cycling.

Solid-Phase Synthesis (SPS)

Stepwise Functionalization

As per WO2011051950A1, SPS allows controlled introduction of amino groups:

  • Resin Loading : Wang resin functionalized with a carboxylate linker.

  • Coupling Steps :

    • Position 3: Fmoc-protected amino acid coupled using HBTU/DIPEA.

    • Position 6: SNAT with ammonium hydroxide after deprotection.

  • Cleavage : TFA/H₂O (95:5) releases the free diamine, followed by HCl treatment.

Key Data:

StepEfficiency
Coupling (Position 3)92%
SNAT (Position 6)88%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 7.89 (d, J = 8.8 Hz, 2H, H-1/H-8), 7.45 (t, J = 7.6 Hz, 2H, H-2/H-7), 6.98 (s, 2H, H-4/H-5).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1490 cm⁻¹ (C-N bend).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 98.5% purity, confirming minimal byproducts.

Scalability and Industrial Relevance

Kilogram-Scale Production

Adapting SNAT conditions for bulk synthesis:

  • Reactor : 50 L microwave-assisted vessel.

  • Output : 1.2 kg per batch with 87% yield.

Cost Analysis

ComponentCost per kg (USD)
3,6-Dichloroacridine450
Ammonia20
Total470

Mechanistic and Kinetic Studies

Role of Ammonium Chloride

In microwave-assisted reactions, ammonium chloride acts as a:

  • Proton Donor : Lowers pH to stabilize intermediates.

  • Phase-Transfer Catalyst : Enhances ammonia solubility in aqueous media.

Kinetic Profiling

SNAT reactions exhibit second-order kinetics, with k=0.45L mol1min1k = 0.45 \, \text{L mol}^{-1} \text{min}^{-1} at 120°C .

Chemical Reactions Analysis

(6-aminoacridin-3-yl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of acridone derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Biological Research

The compound exhibits notable DNA intercalation properties , which allow it to insert between DNA base pairs. This characteristic is crucial for studying DNA-related biological processes and mechanisms. Research indicates that this intercalation can disrupt normal DNA function, making it a useful tool in molecular biology studies aimed at understanding mutagenesis and DNA repair mechanisms.

Anticancer Properties

(6-aminoacridin-3-yl)azanium;chloride has potential therapeutic applications in cancer treatment. Its ability to intercalate with DNA suggests it could inhibit the proliferation of cancer cells by disrupting their genetic material. Studies have shown that acridine derivatives can act as topoisomerase inhibitors , which are vital targets in cancer therapy due to their role in DNA replication and transcription .

Neurodegenerative Diseases

There is growing interest in the use of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that certain derivatives of aminoacridines can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's pathology. In comparative studies, some derivatives showed better inhibition than the standard drug tacrine .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Its structural similarity to other acridine derivatives, like proflavine and acriflavine, suggests it may possess bacteriostatic properties against a range of Gram-positive bacteria. The mechanism likely involves interference with bacterial DNA synthesis .

Industrial Applications

In industry, (6-aminoacridin-3-yl)azanium;chloride is utilized in the production of dyes and fluorescent materials. These applications leverage its chemical properties to visualize biomolecules effectively, aiding in various biochemical assays and imaging techniques.

Comparative Analysis with Related Compounds

To understand the unique properties of (6-aminoacridin-3-yl)azanium;chloride, it is beneficial to compare it with similar compounds:

Compound NamePrimary UseMechanism of Action
AcriflavineAntibacterialDNA intercalation
ProflavineAntisepticDisrupts bacterial DNA replication
QuinacrineAntimalarialInterferes with parasite DNA topoisomerase
(6-aminoacridin-3-yl)azanium;chlorideCancer therapy, neurodegenerative diseasesDNA intercalation, enzyme inhibition

This table highlights how (6-aminoacridin-3-yl)azanium;chloride fits within the broader context of acridine derivatives, emphasizing its multifaceted applications across different fields.

Case Study 1: Cancer Treatment

A study explored the effects of various aminoacridine derivatives on cancer cell lines. The results indicated that (6-aminoacridin-3-yl)azanium;chloride significantly inhibited cell proliferation at low concentrations, demonstrating its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Alzheimer's Disease

Research involving synthesized derivatives of (6-aminoacridin-3-yl)azanium;chloride showed promising results in inhibiting cholinesterase enzymes. These findings suggest that such compounds could serve as effective treatments for cognitive decline associated with Alzheimer's disease, outperforming traditional medications like tacrine .

Mechanism of Action

The mechanism of action of (6-aminoacridin-3-yl)azanium;chloride primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells. The compound’s interaction with DNA repair proteins also contributes to its therapeutic effects .

Comparison with Similar Compounds

Nile Blue: A Phenoxazine-Based Azanium Chloride

Nile Blue ([9-(diethylamino)benzo[a]phenoxazin-5-ylidene]azanium chloride) shares structural similarities with the target compound, featuring a tricyclic aromatic system, an amino group, and an azanium chloride moiety. Key differences include:

  • Core Structure: Nile Blue’s phenoxazine ring includes an oxygen atom, whereas acridine contains three fused benzene rings. This difference impacts electron distribution and photostability .
  • Applications: Nile Blue is widely used as a biological stain and in dye adsorption studies due to its fluorescence.

Table 1: Structural and Functional Comparison

Property (6-Aminoacridin-3-yl)Azanium;Chloride Nile Blue
Core Structure Acridine Phenoxazine
Substituents 6-NH₂, 3-NH₃⁺Cl⁻ 9-(diethylamino), 5-azanium Cl⁻
Key Applications Potential DNA intercalation Biological staining, dye adsorption
Solubility High (ionic nature) Moderate in polar solvents

6-Benzylamino-3-Pyridinecarboxamide Derivatives

highlights 6-benzylamino-3-pyridinecarboxamide derivatives, which share an amino-substituted heterocyclic scaffold. Unlike the acridine system, pyridinecarboxamides are monocyclic but demonstrate notable bioactivity. The acridine analog may show enhanced binding affinity due to its planar tricyclic structure but could face challenges in blood-brain barrier penetration.

Quaternary Ammonium Salts (e.g., Benzoxonium Chloride)

Benzoxonium chloride (benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride) is a surfactant and antiseptic. Comparisons include:

  • Cationic Nature : Both compounds feature quaternary ammonium groups, enabling membrane disruption and antimicrobial activity. However, benzoxonium’s long alkyl chain enhances surfactant properties, while the acridine system’s aromaticity favors DNA/RNA targeting .
  • Synthesis : Benzoxonium is synthesized via alkylation of amines, whereas the target compound likely involves nucleophilic substitution on a chloroacridine precursor .

Research Findings and Challenges

  • Electrochemical Reactivity: highlights electrochemical coupling of amino-chloropyrimidines. The acridine derivative’s larger π-system may hinder similar reactions due to steric and electronic effects, necessitating tailored catalysts .
  • Crystallography : SHELX programs () are critical for resolving structures of complex ammonium salts. The target compound’s planar acridine core may facilitate crystal packing, aiding in X-ray diffraction studies .
  • Thermal Stability: Acridine derivatives generally exhibit higher thermal stability compared to monocyclic analogs (e.g., pyridazines in ), which decompose under drastic conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-aminoacridin-3-yl)azanium chloride in laboratory settings?

  • Methodology :

  • Amination and Quaternization : React 6-chloroacridine with ammonia under controlled temperature (60–80°C) to introduce the amino group, followed by quaternization using HCl in a polar solvent (e.g., ethanol) to form the azanium chloride salt .
  • Alternative Pathway : Use thionyl chloride (SOCl₂) to convert a carboxylic acid precursor (if applicable) to an acyl chloride intermediate, followed by amination and salt formation .
  • Characterization : Validate product purity via 1H^1 \text{H}/13C^{13} \text{C} NMR (amide/amine proton shifts), mass spectrometry (molecular ion peak), and elemental analysis (N/Cl content) .

Q. Which spectroscopic and analytical techniques are critical for structural validation of (6-aminoacridin-3-yl)azanium chloride?

  • Key Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry, hydrogen bonding, and chloride ion coordination. Use SHELXL for refinement (monoclinic space groups like P21P2_1 are common for similar azanium salts) .
  • FT-IR Spectroscopy : Identify N–H stretching (3100–3300 cm1^{-1}) and C–N vibrations (1250–1350 cm1^{-1}) from the aminoacridine moiety .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent/moisture content in solvated forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for (6-aminoacridin-3-yl)azanium chloride derivatives?

  • Strategies :

  • Twinning Analysis : Use SHELXD to detect twinning in datasets (common in monoclinic systems). Refine using HKLF5 in SHELXL .
  • Solvent Effects : Compare unit cell parameters (e.g., a=10.94A˚,b=10.47A˚,β=97.4a = 10.94 \, \text{Å}, b = 10.47 \, \text{Å}, \beta = 97.4^\circ) across solvates (e.g., acetonitrile monosolvate vs. dihydrate) to identify lattice distortions .
  • Validation Tools : Cross-check with Hirshfeld surface analysis (intermolecular interactions) and RintR_{\text{int}} values (<5% for high-quality data) .

Q. What experimental parameters optimize crystal growth for X-ray diffraction studies of this compound?

  • Optimization Protocol :

  • Solvent Selection : Use mixed solvents (e.g., methanol/acetonitrile) to slow nucleation. Evidence shows acetonitrile monosolvates yield well-diffracting crystals .
  • Temperature Gradients : Gradual cooling (0.5°C/hr) from 40°C to 25°C reduces defects.
  • Seeding : Introduce microcrystals from prior batches to enhance reproducibility .

Q. How do computational methods enhance understanding of this compound’s electronic properties?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For similar azanium salts, HOMO localizes on the aminoacridine ring, while LUMO resides on the chloride .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to model dissolution kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of azanium chloride derivatives?

  • Resolution Workflow :

Reproducibility Checks : Repeat TGA under inert (N2_2) vs. oxidative (air) atmospheres.

Structural Comparison : Correlate decomposition temperatures with hydrogen-bonding networks (e.g., stronger N–H···Cl interactions increase stability) .

Purity Assessment : Use HPLC-MS to rule out impurities (e.g., residual solvents) affecting stability data .

Methodological Tables

Crystallographic Data (Example from )
Space Group: P21P2_1
Unit Cell: a=10.939A˚,b=10.466A˚,c=13.316A˚,β=97.4a = 10.939 \, \text{Å}, b = 10.466 \, \text{Å}, c = 13.316 \, \text{Å}, \beta = 97.4^\circ
V=1511.68A˚3V = 1511.68 \, \text{Å}^3, Z=2Z = 2
Refinement: Rfactor=0.046R_{\text{factor}} = 0.046, wRfactor=0.131wR_{\text{factor}} = 0.131
Key Synthetic Challenges Solutions
Low quaternization yieldUse HCl gas instead of aqueous HCl to minimize hydrolysis
Solvate interference in SCXRDRecrystallize from anhydrous solvents

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